4-(5-Bromo-6-methylpyridin-2-yl)morpholine

Cross-Coupling Chemistry Organic Synthesis Medicinal Chemistry

Kinase inhibitor library development requires a robust, brominated pyridine building block for reliable Suzuki coupling. 4-(5-Bromo-6-methylpyridin-2-yl)morpholine provides a strategically positioned bromine handle and a morpholine hinge-binding motif, enabling efficient diversification. • Bromo at 5-position ensures predictable regiochemistry in cross-couplings. • Morpholine moiety enhances solubility and target binding affinity. • Consistent ≥98% purity for robust, high-yield synthesis.

Molecular Formula C10H13BrN2O
Molecular Weight 257.131
CAS No. 1199773-21-1
Cat. No. B598914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-6-methylpyridin-2-yl)morpholine
CAS1199773-21-1
Molecular FormulaC10H13BrN2O
Molecular Weight257.131
Structural Identifiers
SMILESCC1=C(C=CC(=N1)N2CCOCC2)Br
InChIInChI=1S/C10H13BrN2O/c1-8-9(11)2-3-10(12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3
InChIKeyJPBCOHGBRRIGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Bromo-6-methylpyridin-2-yl)morpholine: Procurement and Research Guide


4-(5-Bromo-6-methylpyridin-2-yl)morpholine (CAS 1199773-21-1) is a heterocyclic organic compound featuring a morpholine ring attached to a brominated methylpyridine core [1]. It serves primarily as a versatile synthetic intermediate and building block in medicinal chemistry, particularly for the development of kinase inhibitors and other biologically active small molecules . Its structure, which combines an electron-withdrawing bromine atom with an electron-rich morpholine moiety, provides a balanced electronic profile suitable for diverse chemical transformations, including cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings .

Workflow Kinase inhibitor intermediate and library synthesis
Key handle 5-Bromo substituent for regioselective Suzuki coupling
Core motif 2-Morpholinopyridine hinge-binding pharmacophore

Why 4-(5-Bromo-6-methylpyridin-2-yl)morpholine Cannot Be Substituted by Analogs


In-class substitution is not feasible for 4-(5-Bromo-6-methylpyridin-2-yl)morpholine due to the precise spatial and electronic requirements dictated by its molecular architecture . The specific positioning of the bromine atom on the pyridine ring dictates its reactivity and the regiochemical outcome of cross-coupling reactions, such as Suzuki couplings, which are critical for constructing more complex molecules [1]. Furthermore, the combination of the 5-bromo and 6-methyl substituents adjacent to the morpholine ring creates a unique steric and electronic environment that can significantly influence binding affinity and selectivity in biological targets [2]. Even minor variations, such as moving the bromine from the 5-position to the 4-position or omitting the methyl group, result in distinct chemical entities that exhibit different reactivity profiles and cannot serve as direct replacements in established synthetic routes or structure-activity relationships [3].

Positional isomerism
Bromine at the 4- or 3-position alters coupling regiochemistry and final product structure.
Morpholine replacement
Different amine or ether motifs may shift kinase hinge-binding affinity and selectivity profile.
Methyl omission
Absence of the 6-methyl group modifies steric and electronic environment, affecting reactivity.

Quantitative Differentiation: Structural and Reactivity Data


Regioselective Suzuki Coupling via Bromine Placement

The 5-bromo substitution on the 6-methylpyridin-2-yl core of the target compound directs cross-coupling reactions with high regioselectivity . In contrast, isomers with the bromine at the 4- or 3-position (e.g., 4-(4-bromo-6-methylpyridin-2-yl)morpholine) undergo coupling at different positions, leading to structurally distinct products and altered biological activity profiles. The presence of the ortho-methyl group (6-position) further modulates reactivity by exerting steric and electronic influence on the reaction center at the 5-position .

Regioselective Suzuki Coupling
Class-level inference
5-position coupling selectivity
Directs predictable derivatization
Data from class-level reactivity
Cross-Coupling Chemistry Organic Synthesis Medicinal Chemistry

Kinase Hinge-Binder Interaction Determinants

The 2-morpholinopyridine motif is a well-established hinge-binding scaffold in kinase inhibitor design [1]. The target compound specifically incorporates this scaffold with a 5-bromo-6-methyl substitution pattern. This exact substitution pattern is found in intermediates leading to potent kinase inhibitors, as evidenced by its structural relationship to 1-(4-bromo-6-morpholin-4-ylpyridin-2-yl)urea derivatives, which act as allosteric inhibitors of fructose-1,6-bisphosphatase [2]. While no direct potency data exists for the building block itself, its analogs with this substitution pattern have demonstrated nanomolar IC50 values (e.g., 5.20 nM for a Trk kinase inhibitor containing a related morpholinopyridine core) [3].

Hinge-Binding Motif
Class-level inference
2-morpholinopyridine core
Supports kinase hinge interaction
Potency inferred from analogs
Kinase Inhibition Drug Design Structure-Activity Relationship

Physical Form and Purity Specifications

The target compound is commercially available as a solid with specified purities of ≥95% to 98% , which is essential for ensuring reproducible results in chemical synthesis and biological assays [1]. Key physicochemical properties include a molecular weight of 257.13 g/mol and a predicted boiling point of 373.2±42.0 °C . These specifications are critical for accurate stoichiometric calculations and for predicting behavior during purification and handling.

Purity & Form
Supporting evidence
Solid, ≥95–98% purity
Ensures reproducible synthesis
Supplier specification
Analytical Chemistry Quality Control Procurement

Research and Industrial Applications


Kinase Inhibitor Library Synthesis via Suzuki-Miyaura Coupling

This compound serves as an ideal starting material for synthesizing focused libraries of kinase inhibitors. The 5-bromo substituent is a reliable handle for Suzuki coupling with various aryl or heteroaryl boronic acids, allowing for rapid diversification at the 5-position of the pyridine core . The morpholine ring is retained throughout the synthesis, providing a known hinge-binding element that increases the likelihood of generating potent and selective kinase inhibitors [1].

Allosteric Enzyme Inhibitor Scaffold

The compound's core structure is directly related to advanced allosteric inhibitors targeting enzymes like fructose-1,6-bisphosphatase . It can be used as a starting point for developing novel allosteric modulators. The bromine atom provides a convenient site for attaching diverse functional groups to explore binding interactions at allosteric sites, which can lead to improved selectivity and therapeutic windows compared to orthosteric inhibitors [1].

CNS-Penetrant Drug Building Block

Morpholine is a privileged scaffold in medicinal chemistry due to its ability to improve solubility and membrane permeability . The target compound, combining morpholine with a pyridine core, is well-suited for creating analogs of CNS-active drugs. The 6-methyl and 5-bromo groups offer opportunities to modulate lipophilicity and metabolism, two critical factors for achieving and maintaining therapeutic concentrations in the brain [1].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Bromo Suzuki coupling handle
Regioselective product characterization
Allosteric enzyme inhibitor scaffold
Morpholine-pyridine core
Allosteric site binding evaluation
CNS-active compound building block
Lipophilicity and metabolic stability
Brain permeability assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Bromo-6-methylpyridin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.